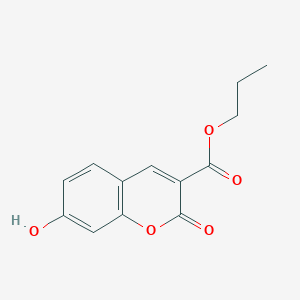![molecular formula C15H23NO2 B12589053 Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate CAS No. 644984-58-7](/img/structure/B12589053.png)
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is a chiral compound with a complex structure that includes an ethyl ester group, a phenylethylamine moiety, and a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, (S)-3-amino butanoic acid, is protected using a tert-butoxycarbonyl (BOC) group to form (S)-3-(BOC-amino)butanoic acid.
Esterification: The protected amino acid is then esterified with ethanol in the presence of an acid catalyst to form (S)-3-(BOC-amino)butanoic acid ethyl ester.
Amine Introduction: The BOC group is removed under acidic conditions, and the resulting amine is reacted with (1S)-1-phenylethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The phenylethylamine moiety can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Substitution: Common reagents include carbodiimides for amide bond formation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Ethanol and (S)-3-amino butanoic acid.
Substitution: Various amides or peptides depending on the nucleophile used.
Oxidation and Reduction: Corresponding ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine moiety can mimic neurotransmitters, potentially affecting signaling pathways in the nervous system . Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Methyl (S)-3-(tert-butoxycarbonylamino)butanoate
- Ethyl (S)-3-amino butanoate
Uniqueness
Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate is unique due to its combination of a chiral center, a phenylethylamine moiety, and an ester group. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
644984-58-7 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
ethyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C15H23NO2/c1-5-18-15(17)11-12(2)16(4)13(3)14-9-7-6-8-10-14/h6-10,12-13H,5,11H2,1-4H3/t12-,13-/m0/s1 |
InChI-Schlüssel |
VPNRSRJOHFQVIW-STQMWFEESA-N |
Isomerische SMILES |
CCOC(=O)C[C@H](C)N(C)[C@@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CC(C)N(C)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
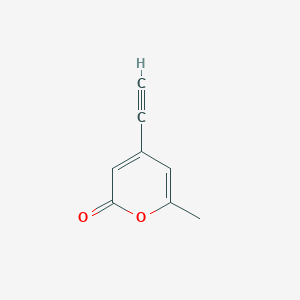
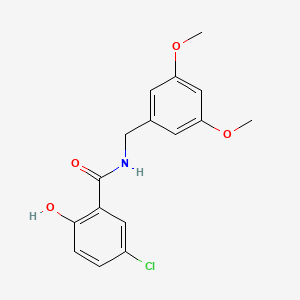
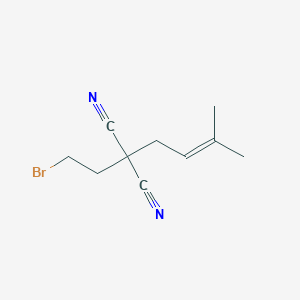
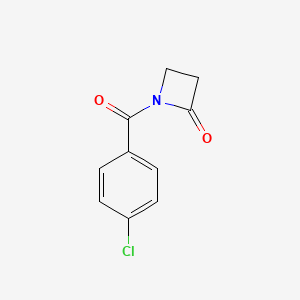
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
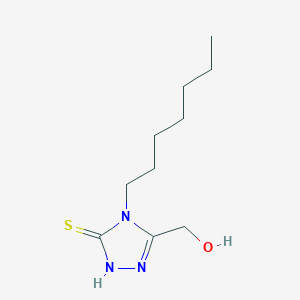
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
